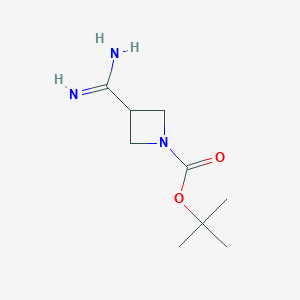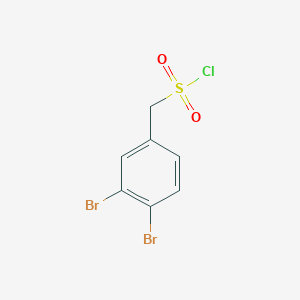
(3,4-Dibromophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dibromophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . This compound is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to a methanesulfonyl chloride group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methanesulfonyl chloride typically involves the sulfonylation of 3,4-dibromotoluene. The process begins with the bromination of toluene to obtain 3,4-dibromotoluene. This intermediate is then reacted with chlorosulfonic acid under controlled conditions to yield this compound. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,4-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)methanesulfonyl chloride
- (2,4-Dibromophenyl)methanesulfonyl chloride
- (3,5-Dibromophenyl)methanesulfonyl chloride
Uniqueness
(3,4-Dibromophenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C7H5Br2ClO2S |
|---|---|
Molecular Weight |
348.44 g/mol |
IUPAC Name |
(3,4-dibromophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2 |
InChI Key |
OWOZHSDSXMCNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminobutyl)sulfanyl]pyrimidine](/img/structure/B13236088.png)
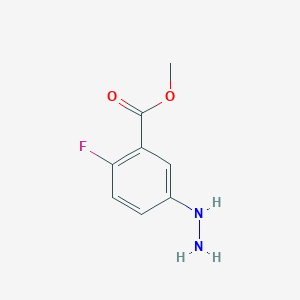
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13236104.png)
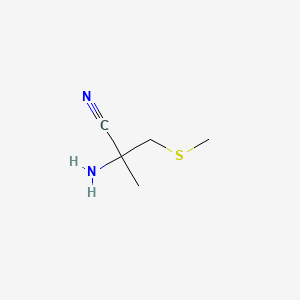
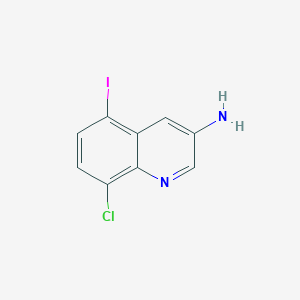
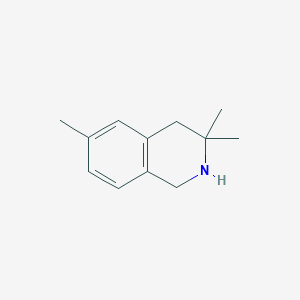
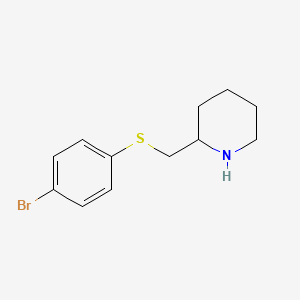
![(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13236138.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13236145.png)
![tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride](/img/structure/B13236150.png)
![[5-(3-Methoxyphenyl)furan-2-YL]methanol](/img/structure/B13236162.png)
![1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13236167.png)
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
